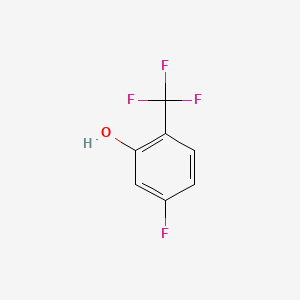

5-Fluoro-2-(trifluoromethyl)phenol

描述

General Academic Significance of Fluorine in Organic Chemistry and Drug Discovery

The introduction of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry for enhancing the parent molecule's properties. sigmaaldrich.com The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins. nih.gov Specifically, the trifluoromethyl group (-CF3) is of paramount importance. wikipedia.org Its incorporation is a common tactic to create derivatives of a lead compound, often by replacing a methyl or chloro group to adjust electronic and steric properties or to protect a reactive site from metabolic oxidation. mdpi.com A significant number of pharmaceuticals and agrochemicals feature a trifluoromethyl group, underscoring its value in drug discovery and development. wikipedia.org

The strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which may improve a drug's ability to permeate cell membranes. nih.gov This has led to a surge in the development of fluorination methods, with fluorine-containing compounds growing from approximately 2% of approved drugs in 1970 to 25% by 2011. rsc.org

Relevance of Phenolic Structures in Chemical and Biological Systems

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic and biological chemistry. researchgate.net Their structure allows them to act as antioxidants, and they are implicated in a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer effects. acs.orgias.ac.inorientjchem.org The biological and clinical significance of phenolic compounds is heavily dependent on their chemical structure. acs.orgias.ac.inorientjchem.org In industrial applications, phenolics are utilized as natural preservatives in food and as active ingredients in cosmetics. researchgate.net Their ability to participate in various chemical reactions makes them versatile intermediates for synthesizing more complex molecules. researchgate.net

Positioning 5-Fluoro-2-(trifluoromethyl)phenol within Contemporary Chemical Research

This compound emerges as a significant building block at the intersection of fluorinated and phenolic chemistry. It is recognized as a valuable intermediate in organic synthesis, particularly for designing novel pharmaceutical and agrochemical compounds. acs.orggoogle.com Its structure combines the stability and electronic influence of the trifluoromethyl group with the reactivity of the phenolic ring, which is further modulated by a fluorine substituent.

A key area of research for this compound is in medicinal chemistry. For instance, it serves as a starting material in the synthesis of ligands for trace amine-associated receptors (TAAR1), which are targets for treating a range of neurological and psychiatric disorders. mdpi.com The unique fluorination pattern of the phenol (B47542) is leveraged to potentially enhance the metabolic stability and pharmacokinetic profiles of the resulting drug candidates. acs.org

Scope and Objectives of Research on this compound

The primary focus of research involving this compound is its application as a versatile intermediate in the synthesis of complex, high-value molecules. The main objectives are:

To utilize it as a foundational scaffold for creating novel compounds with potential therapeutic or agrochemical activity.

To explore its reactivity in various organic transformations to build diverse molecular architectures.

To leverage the combined electronic effects of the fluoro and trifluoromethyl groups to fine-tune the physicochemical and biological properties of target molecules, such as enhancing drug efficacy and metabolic stability. acs.org

The compound is primarily used in laboratory settings for research and development, forming a crucial component in the discovery pipeline for new chemical entities. researchgate.net

Detailed Research Findings

The utility of this compound as a chemical intermediate is best illustrated through its application in multi-step synthetic sequences. Its physical and chemical properties make it a suitable starting point for building complex molecular frameworks.

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 243459-91-8 |

| Molecular Formula | C₇H₄F₄O |

| Molecular Weight | 180.10 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in water (0.40 g/L at 25°C) |

Sources: researchgate.netias.ac.inorientjchem.orggoogle.com

Research Example: Synthesis of a TAAR1 Ligand

One of the documented applications of this compound is in the synthesis of (R)-4-[5-fluoro-2-(trifluoromethyl)phenyl]-4,5-dihydro-1,3-oxazol-2-amine, a ligand for the Trace Amine-Associated Receptor 1 (TAAR1). mdpi.com This class of compounds is investigated for its potential in treating neurological and psychiatric conditions. mdpi.com

The synthesis, as detailed in patent literature, involves a multi-step process starting with the alkylation of the phenol. The phenolic hydroxyl group is reacted with (R)-glycidyl tosylate to form an epoxide intermediate, (R)-2-({[5-fluoro-2-(trifluoromethyl)phenyl]oxy}methyl)oxirane. This epoxide is then opened by reaction with sodium azide (B81097) to yield an azido (B1232118) alcohol. The alcohol is subsequently converted to a mesylate, which then undergoes an intramolecular cyclization to form an azido-substituted oxazolidine. Finally, reduction of the azide group furnishes the target aminooxazoline ligand.

This synthetic route highlights how the core structure of this compound is elaborated into a more complex, chiral heterocyclic system designed for specific biological activity.

Broader Synthetic Potential

The research on fluorinated pyrazoles further contextualizes the potential applications of this compound. Fluorinated pyrazoles are a significant class of N-heterocycles with a wide range of biological activities and applications in medicinal and agrochemistry. ias.ac.in The synthesis of these compounds often involves the condensation of a 1,3-dielectrophilic agent with a hydrazine. While direct synthesis from this compound is not explicitly detailed in the searched literature, its structure makes it a plausible precursor for creating the necessary fluorinated 1,3-dicarbonyl compounds or their equivalents, which are key intermediates in pyrazole (B372694) synthesis. mdpi.comgoogle.com

属性

IUPAC Name |

5-fluoro-2-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWLZSSYHAJSEHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379228 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243459-91-8 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 243459-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 5 Fluoro 2 Trifluoromethyl Phenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site for several important chemical transformations, including esterification and oxidation.

Esterification Reactions

The phenolic hydroxyl group of 5-Fluoro-2-(trifluoromethyl)phenol can undergo esterification to form the corresponding esters. This reaction typically involves the treatment of the phenol (B47542) with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base to activate the phenol.

The strong electron-withdrawing effects of the trifluoromethyl and fluoro substituents increase the acidity of the phenolic proton, making it more readily removed by a base. This enhanced acidity facilitates the formation of the phenoxide ion, which is a more potent nucleophile for the subsequent acylation step. The general mechanism involves the nucleophilic attack of the phenoxide on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

A variety of natural phenols can be functionalized through esterification of the phenolic -OH group nih.gov. For instance, the antioxidant activity of tyrosol, a phenol found in olive oil, can be significantly enhanced through esterification with different phenolic acids nih.gov. While specific examples with this compound are not extensively documented in publicly available literature, the fundamental principles of phenolic esterification apply.

Oxidation Pathways and Products

Phenolic compounds are susceptible to oxidation, and this reactivity is a key aspect of their chemical and biological properties. The oxidation of phenols can proceed through various pathways, often involving the formation of phenoxyl radicals. The stability of these radicals is a crucial factor in determining the course of the reaction.

For phenolic compounds in general, their ability to donate a hydrogen atom from the hydroxyl group allows them to act as free radical scavengers nih.gov. The resulting phenoxyl radical can be stabilized by resonance. In the case of this compound, the electron-withdrawing substituents can influence the stability of the phenoxyl radical and thus its antioxidant potential. Studies on various phenolic compounds have shown that the number and position of hydroxyl and other groups on the aromatic ring determine their radical scavenging potential nih.gov. While specific oxidation products of this compound are not detailed in the available literature, oxidation of phenols can lead to the formation of quinones or polymeric materials through radical coupling reactions.

Nucleophilic Substitution Reactions involving Halogen Atoms

The fluorine atom attached to the aromatic ring of this compound can potentially be displaced through nucleophilic aromatic substitution (SNAr). This type of reaction is characteristic of aryl halides bearing strong electron-withdrawing groups.

In SNAr reactions, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this intermediate and facilitating the reaction. In this compound, the trifluoromethyl group is ortho to the fluorine atom, and the hydroxyl group (or its conjugate base, the phenoxide) is also ortho. Both of these groups can influence the electron density of the ring and the stability of the Meisenheimer complex.

The trifluoromethyl group is a strong electron-withdrawing group and thus activates the ring towards nucleophilic attack. The hydroxyl group, especially in its deprotonated phenoxide form, is electron-donating and would tend to deactivate the ring towards nucleophilic attack. Therefore, the feasibility of SNAr at the fluorine-bearing carbon will depend on the reaction conditions, particularly the pH. Under basic conditions where the phenoxide is formed, the reaction may be less favorable.

It is noteworthy that even though the carbon-fluorine bond is very strong, fluorine can be a good leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the C-F bond masterorganicchemistry.com. The high electronegativity of fluorine helps to activate the ring towards this attack masterorganicchemistry.com.

Mechanisms of Trifluoromethyl Group Reactivity

The trifluoromethyl group is generally considered stable; however, under certain conditions, it can undergo reactions such as defluorination and hydrolysis.

Defluorination Processes

The defluorination of trifluoromethylphenols is a significant transformation, particularly from an environmental perspective. Studies on isomers like 2- and 4-trifluoromethylphenol have provided insights into the likely mechanisms.

Research suggests that the hydrolytic defluorination of trifluoromethylphenols often proceeds via an E1cb (Elimination, Unimolecular, conjugate Base) mechanism rsc.orgrsc.org. This process is initiated by the deprotonation of the phenolic hydroxyl group to form a phenoxide ion. The negative charge on the phenoxide can be delocalized onto the trifluoromethyl group through the aromatic system, which facilitates the sequential elimination of fluoride (B91410) ions. The primary products of this reaction are the corresponding hydroxybenzoic acids and fluoride ions rsc.orgrsc.org.

For instance, the hydrolysis of 2-trifluoromethylphenol in a neutral phosphate (B84403) buffer has been shown to yield salicylic (B10762653) acid through the consecutive liberation of fluoride anions nih.gov. This process is energetically driven by the hydration of the fluoride ions, and the first defluorination step is typically the rate-limiting one nih.gov. The rate of this hydrolysis is favored at a higher pH, which is consistent with a mechanism involving the deprotonated phenolate (B1203915) form nih.gov.

Hydrolytic Degradation Mechanisms under Environmental Conditions

Under environmentally relevant aqueous conditions, the hydrolytic degradation of trifluoromethylphenols is of particular interest as it can lead to the formation of persistent pollutants like trifluoroacetic acid (TFA) or complete defluorination rsc.orgrsc.org.

Studies on various trifluoromethylphenol isomers have shown that their reactivity is highly dependent on the position of the substituents. For example, 2- and 4-trifluoromethylphenol undergo significant spontaneous defluorination in aqueous solutions, while 3-trifluoromethylphenol does not show similar reactivity rsc.orgrsc.org. The key to this reactivity is the ability of the deprotonated phenolate to facilitate a β-elimination of fluoride from the trifluoromethyl group rsc.org.

The presence of the 5-fluoro substituent in this compound would likely influence the pKa of the phenolic hydroxyl group and the electronic properties of the aromatic ring, thereby affecting the rate and pathway of hydrolytic degradation. While specific experimental data for the 5-fluoro isomer is scarce, the general principles derived from related compounds suggest that its degradation would also be pH-dependent and proceed through similar intermediates, such as a benzoyl fluoride, ultimately leading to a fluorinated hydroxybenzoic acid or complete defluorination rsc.org.

Electrophilic Aromatic Substitution Patterns

The directing effects of the substituents on the aromatic ring of this compound will determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The trifluoromethyl group (-CF₃) and the fluorine atom (-F) both exert strong but distinct electronic effects.

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. youtube.comnih.gov This deactivates the aromatic ring towards electrophilic attack, making the reaction slower compared to benzene (B151609). youtube.com The -CF₃ group is a meta-director . youtube.com This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance structures that would place a positive charge adjacent to the electron-withdrawing group, which is highly unfavorable. youtube.com

The fluorine atom , being a halogen, exhibits a dual electronic effect. It is inductively electron-withdrawing due to its high electronegativity, which deactivates the ring. youtube.comlibretexts.org However, it can also donate a lone pair of electrons through resonance (π-donation), which can stabilize the intermediate carbocation (arenium ion) formed during electrophilic attack. youtube.comlibretexts.org This resonance effect directs incoming electrophiles to the ortho and para positions . youtube.comlibretexts.org

In this compound, the hydroxyl group (-OH) is a strongly activating, ortho, para-directing group. The fluorine atom is a deactivating, ortho, para-director. The trifluoromethyl group is a strongly deactivating, meta-director. The directing effects of these groups will compete to determine the position of substitution.

Given the positions of the existing substituents (hydroxyl at C1, trifluoromethyl at C2, and fluorine at C5), the potential sites for electrophilic attack are C3, C4, and C6. The powerful ortho, para-directing influence of the hydroxyl group will be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the hydroxyl group, which are C6 and C4, respectively. The C6 position is ortho to the hydroxyl group and meta to the fluorine atom. The C4 position is para to the hydroxyl group and ortho to the fluorine atom. The C3 position is meta to the hydroxyl group and ortho to both the trifluoromethyl and fluorine groups, making it highly deactivated.

Therefore, electrophilic aromatic substitution on this compound is predicted to favor substitution at the C4 and C6 positions, with the exact ratio of products depending on the specific electrophile and reaction conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity | Directing Effect |

| -OH | Activating | Increases | Ortho, Para |

| -F | Deactivating | Decreases | Ortho, Para |

| -CF₃ | Deactivating | Decreases | Meta |

Spectroscopic and Structural Elucidation of 5 Fluoro 2 Trifluoromethyl Phenol and Its Derivatives

Vibrational Spectroscopy Studies (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the conformational and structural details of molecules. For 5-Fluoro-2-(trifluoromethyl)phenol, these methods reveal the characteristic vibrational modes associated with the substituted benzene (B151609) ring and its hydroxyl, fluorine, and trifluoromethyl moieties. Computational methods, particularly Density Functional Theory (DFT), are often employed alongside experimental data to provide a more detailed assignment of the fundamental vibrations. nih.govnih.gov

Assignment of Fundamental Vibrations

The assignment of fundamental vibrations for substituted phenols is a well-established field, with specific frequency ranges corresponding to particular bond stretches, bends, and torsions. researchgate.net For this compound, the vibrational spectrum is a composite of modes from the phenyl ring and its substituents.

Key vibrational modes for this compound include:

O-H Vibrations: The O-H stretching vibration is typically observed as a broad band in the IR spectrum, generally in the region of 3200-3600 cm⁻¹. The precise position is sensitive to hydrogen bonding. researchgate.net The O-H in-plane bending and out-of-plane torsional modes occur at lower frequencies.

C-F Vibrations: The C-F stretching vibration in aromatic compounds gives rise to a strong band in the IR spectrum, typically found in the 1280-1230 cm⁻¹ range. researchgate.net

CF₃ Vibrations: The trifluoromethyl group has several characteristic vibrations. The symmetric and asymmetric stretching modes are expected to appear in the 1350-1120 cm⁻¹ region. CF₃ bending (scissoring and rocking) modes are found at lower wavenumbers.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring typically occur above 3000 cm⁻¹. researchgate.net The C-C stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ region. Ring breathing modes and other deformations occur at lower frequencies.

Theoretical calculations using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, allow for the prediction of vibrational wavenumbers and intensities, which can then be scaled to match experimental spectra for accurate assignment. researchgate.net

Table 1: Predicted Fundamental Vibrational Frequencies for this compound This table is based on typical frequency ranges for the specified functional groups as found in related literature. researchgate.netresearchgate.netresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Type | Notes |

|---|---|---|---|

| O-H Stretch | 3200-3600 | IR | Broad band, position sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3030-3100 | IR, Raman | Multiple weak to medium bands. |

| C=C Ring Stretch | 1400-1620 | IR, Raman | Series of characteristic bands. |

| CF₃ Asymmetric Stretch | ~1350 | IR | Strong intensity. |

| C-F Stretch | 1230-1280 | IR | Strong intensity. |

| CF₃ Symmetric Stretch | ~1140 | IR, Raman | Strong intensity. |

| O-H In-plane Bend | 1150-1250 | IR | Often coupled with other modes. |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy is particularly useful for analyzing the conformational isomers of substituted phenols. The orientation of the hydroxyl proton relative to the other substituents can be determined by examining shifts in key vibrational frequencies. In this compound, two primary planar conformers are possible, distinguished by the orientation of the O-H group.

The syn conformer has the hydroxyl proton oriented towards the bulky trifluoromethyl group, while the anti conformer has it directed away. The formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the trifluoromethyl group in the syn conformation is possible. This interaction would lead to a red shift (lowering of frequency) and broadening of the O-H stretching band compared to a non-hydrogen-bonded state. nih.gov Computational studies on similar molecules have shown that such conformational preferences can be predicted by calculating the relative energies of the optimized geometries. nih.govresearchgate.net The presence of distinct peaks or shoulders in the O-H or other substituent-sensitive vibrational bands in high-resolution spectra can provide experimental evidence for the coexistence of multiple conformers in different phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. epfl.chcarleton.ca For this compound, a combination of these NMR techniques allows for a complete assignment of its structure.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show signals for three distinct aromatic protons and one hydroxyl proton. The chemical shifts and coupling patterns are dictated by the electronic effects of the -F, -CF₃, and -OH substituents. The hydroxyl proton signal is typically a broad singlet, the position of which can vary with concentration and solvent.

The aromatic region will display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

H-3: This proton is ortho to the -OH group and meta to the -F group. It is expected to appear as a doublet of doublets.

H-4: This proton is situated between the -OH and -F groups. It will be split by the adjacent H-3 and the fluorine atom at C-5, likely appearing as a triplet or a doublet of doublets.

H-6: This proton is ortho to the -CF₃ group and meta to the -F group. It will likely appear as a doublet of doublets, showing coupling to H-4 and the fluorine at C-5.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns Predictions are based on standard additive models and data from analogous compounds like 5-fluoro-2-nitrophenol (B146956). chemicalbook.com The solvent is assumed to be CDCl₃.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| OH | 5.0-6.0 | br s | N/A |

| H-6 | ~7.4 | dd | 3JH-H ≈ 8-9, 4JH-F ≈ 4-5 |

| H-3 | ~7.1 | dd | 3JH-H ≈ 8-9, 4JH-H ≈ 2-3 |

| H-4 | ~6.8 | ddd | 3JH-H ≈ 8-9, 3JH-F ≈ 8-10, 4JH-H ≈ 2-3 |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum will show seven distinct signals corresponding to the six aromatic carbons and the single carbon of the trifluoromethyl group. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. Furthermore, the signals for carbons near fluorine atoms will be split due to C-F coupling.

C-1 (C-OH): Expected to be downfield due to the attached oxygen.

C-2 (C-CF₃): Will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F).

C-5 (C-F): Will show a large one-bond coupling to fluorine (¹JC-F).

C-4 and C-6: Will exhibit smaller two-bond C-F couplings (²JC-F).

C-3: Will show a three-bond C-F coupling (³JC-F).

CF₃: The carbon of the trifluoromethyl group will be observed as a quartet with a very large ¹JC-F coupling constant.

Table 3: Predicted ¹³C NMR Chemical Shifts Predictions are based on standard additive models and data from related fluorinated aromatic compounds. epfl.chcarleton.ca The solvent is assumed to be CDCl₃.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-5 | ~160 | d, 1JC-F ≈ 240-250 Hz |

| C-1 | ~155 | d, 3JC-F ≈ 8-10 Hz |

| CF₃ | ~123 | q, 1JC-F ≈ 270-280 Hz |

| C-3 | ~118 | s or small d |

| C-6 | ~115 | d, 2JC-F ≈ 20-25 Hz |

| C-4 | ~112 | d, 2JC-F ≈ 20-25 Hz |

| C-2 | ~120 | q, 2JC-F ≈ 30-35 Hz |

¹⁹F NMR Chemical Shift Analysis

¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds due to the wide chemical shift range of the ¹⁹F nucleus. nih.govalfa-chemistry.com For this compound, two distinct signals are expected, corresponding to the two different fluorine environments. Chemical shifts are typically referenced to CFCl₃. ucsb.edu

CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group are expected to produce a singlet in the proton-decoupled spectrum. The chemical shift for an aromatic CF₃ group typically appears in the range of -60 to -65 ppm. colorado.edursc.org

Aromatic Fluorine (C-F): The single fluorine atom attached directly to the aromatic ring will have a different chemical shift, generally appearing further downfield (less shielded) than the CF₃ signal. For a fluorine atom on a phenol (B47542) ring, the shift is expected in the range of -110 to -130 ppm. ucsb.edu This signal would appear as a multiplet in a proton-coupled spectrum due to coupling with the ortho and meta protons.

The significant difference in chemical shifts allows for unambiguous identification of the two types of fluorine atoms in the molecule. nih.gov

Table 4: Predicted ¹⁹F NMR Chemical Shifts Predictions are based on typical chemical shift ranges for these functional groups. ucsb.educolorado.edursc.org The solvent is assumed to be CDCl₃ and the reference is CFCl₃.

| Fluorine Group | Predicted δ (ppm) | Predicted Multiplicity (proton-decoupled) |

|---|---|---|

| -CF₃ | -62 to -64 | s |

| Ar-F | -115 to -125 | s |

Multidimensional NMR Techniques for Structural Connectivity

The unambiguous assignment of the chemical structure of this compound and its derivatives in solution is heavily reliant on multidimensional NMR spectroscopy. researchgate.net Techniques such as COSY, HSQC, and HMBC are powerful tools for establishing the connectivity between atoms within a molecule. sdsu.eduyoutube.com

Correlation Spectroscopy (COSY) is a proton-detected 2D experiment that identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edu For this compound, a COSY spectrum would reveal correlations between the protons on the aromatic ring, helping to confirm their relative positions (ortho, meta, para).

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. uvic.ca This experiment is invaluable for assigning the carbon signal for each protonated carbon in the molecule. researchgate.net In the HSQC spectrum of this compound, each aromatic proton would show a cross-peak corresponding to the carbon atom to which it is directly bonded.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.com This is arguably the most powerful technique for piecing together the molecular skeleton, as it connects fragments and confirms the placement of non-protonated (quaternary) carbons and substituents. For instance, the aromatic protons would show HMBC correlations to the carbon of the trifluoromethyl group and the carbon bearing the hydroxyl group, confirming the substitution pattern.

The combined application of these techniques provides a detailed and robust picture of the molecular structure. rsc.org

Table 1: Illustrative Multidimensional NMR Correlations for this compound

| Technique | Correlating Nuclei | Type of Information Provided | Expected Correlations for this compound |

| COSY | ¹H – ¹H | Shows proton-proton (H-H) spin coupling networks. nih.gov | Correlations between adjacent aromatic protons (e.g., H-3 to H-4, H-4 to H-6). |

| HSQC | ¹H – ¹³C (¹J) | Identifies which proton is attached to which carbon (one-bond C-H). uvic.ca | Cross-peaks linking each aromatic proton (H-3, H-4, H-6) to its directly bonded carbon (C-3, C-4, C-6). |

| HMBC | ¹H – ¹³C (²⁻³J) | Shows longer-range correlations between protons and carbons (two or three bonds away). youtube.com | - Aromatic protons to the quaternary carbons (C-1, C-2, C-5).- Aromatic protons to the CF₃ carbon.- H-3 and H-1 correlations to C-2. |

Mass Spectrometry Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The fragmentation of this compound under electron ionization (EI) would be expected to follow pathways characteristic of phenol and other substituted aromatic compounds. docbrown.info

The initial event is the ionization of the molecule to form the molecular ion, [M]⁺•. docbrown.info For this compound (C₇H₄F₄O), the molecular ion peak would be observed at an m/z (mass-to-charge ratio) of 180.01.

Subsequent fragmentation can occur through several pathways:

Loss of CO: A common fragmentation for phenols involves the loss of a carbon monoxide molecule from the ring, leading to a highly characteristic fragment ion. docbrown.info

Cleavage of the C-F bond: The molecule may lose a fluorine atom from the aromatic ring.

Loss of CF₃: The trifluoromethyl group can be cleaved, resulting in a significant fragment ion. This process often involves rearrangement.

Sequential losses: Smaller fragments, such as HF or H atoms, may also be lost from the primary fragment ions.

Elucidating these pathways helps to confirm the presence and location of the different functional groups on the aromatic ring. mdpi.comkobv.de

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Notes |

| 180 | [C₇H₄F₄O]⁺• | - | Molecular Ion (M⁺•) |

| 152 | [C₆H₄F₄]⁺• | CO | Loss of carbon monoxide, characteristic of phenols. docbrown.info |

| 111 | [C₇H₄F₂O]⁺• | CF₂ | Loss of a difluorocarbene radical from the trifluoromethyl group. |

| 95 | [C₆H₄O]⁺• | CF₃ + F | Loss of trifluoromethyl radical and a fluorine atom. |

| 69 | [CF₃]⁺ | C₇H₄FO | Formation of the trifluoromethyl cation. |

X-ray Crystallography of Derivatives and Metal Complexes

While obtaining a suitable single crystal of this compound itself can be challenging, the structures of its derivatives and metal complexes provide invaluable, definitive proof of molecular geometry and intermolecular interactions in the solid state. X-ray crystallography has been successfully applied to several Schiff base derivatives.

For example, the crystal structure of (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol, a related derivative, has been determined. researchgate.net This analysis revealed an orthorhombic crystal system with the space group Pca2₁. researchgate.net The molecule adopts an enol-imine tautomeric form and features a nearly planar conformation, stabilized by an intramolecular O—H···N hydrogen bond. researchgate.net

Another derivative, (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol, has also been characterized crystallographically. researchgate.net Its structure was validated, and computational analysis of the crystal packing highlighted the importance of N–H⋯O and C–H⋯O hydrogen bonding interactions in stabilizing the supramolecular arrangement. researchgate.net The development of metal complexes with ligands derived from fluorinated phenols is also an active area of research, with applications in catalysis and materials science. nih.govmdpi.com

Table 3: Crystallographic Data for Derivatives of this compound

| Parameter | (E)-2-{[(2-(Trifluoromethyl)phenyl]iminomethyl}phenol researchgate.net | (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol researchgate.net |

| Chemical Formula | C₁₄H₁₀F₃NO | C₁₆H₁₄F₃NO₃ |

| Formula Weight | 265.23 | 325.28 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca2₁ | P2₁/c |

| a (Å) | 17.9907 (18) | 12.0332 (4) |

| b (Å) | 5.0898 (4) | 10.3683 (4) |

| c (Å) | 13.2564 (10) | 12.1813 (4) |

| α (°) ** | 90 | 90 |

| β (°) | 90 | 99.859 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 1213.88 (18) | 1496.79 (9) |

| Z | 4 | 4 |

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Publicly Available Research

A comprehensive review of publicly accessible scientific literature reveals a significant gap in the computational and theoretical modeling of the chemical compound this compound. Despite the availability of advanced computational chemistry techniques such as Density Functional Theory (DFT), detailed studies focusing on the electronic structure, molecular orbitals, vibrational frequencies, and reactivity pathways of this specific molecule have not been extensively reported.

Consequently, a detailed article based on the requested outline covering specific computational analyses—from geometry optimization and Frontier Molecular Orbital (FMO) theory to transition state analysis and thermodynamic parameters—cannot be generated at this time. The stringent requirement to focus solely on this compound precludes the use of data from analogous or related phenolic compounds to infer its properties.

While computational chemistry is a powerful tool for predicting molecular behavior, the specific parameters and findings are unique to each molecule. The interplay of the fluorine and trifluoromethyl substituents on the phenol ring creates a distinct electronic environment that would require a dedicated study to characterize accurately. Without published research on this particular compound, any attempt to provide the requested data tables and detailed findings would be speculative and fall outside the bounds of established scientific fact.

Future research initiatives may undertake a thorough computational investigation of this compound, which would then enable a detailed discussion of its theoretical chemistry as outlined. Until such studies are published and made available, a scientifically rigorous article on this specific topic cannot be constructed.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 Trifluoromethyl Phenol

Molecular Electrostatic Potential (MEP) Mapping

Supramolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

There is no published crystal structure or accompanying Hirshfeld surface analysis for 5-fluoro-2-(trifluoromethyl)phenol. Hirshfeld surface analysis is a powerful method to explore intermolecular interactions within a crystal lattice, providing quantitative insights into the contributions of different types of contacts (e.g., hydrogen bonds, van der Waals forces). For related fluorinated compounds, studies have shown the significant role of fluorine atoms in directing crystal packing through various interactions, including C-H···F and F···F contacts. nih.gov However, without a determined crystal structure for this compound, a detailed analysis of its specific supramolecular assembly remains speculative.

Prediction of Advanced Spectroscopic Parameters

While basic spectroscopic data is available from commercial suppliers, detailed theoretical predictions of advanced spectroscopic parameters for this compound are not found in dedicated research articles. Computational methods, such as Density Functional Theory (DFT), are often employed to predict spectroscopic data like NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). Such theoretical studies provide a deeper understanding of the electronic structure and can aid in the interpretation of experimental spectra. Although computational studies on other fluorinated organic molecules have demonstrated high accuracy in predicting spectroscopic parameters, a specific application of these methods to this compound is not documented in the searched scientific literature. uni.lu

Applications and Role in Advanced Organic Synthesis

Precursor for Complex Fluorinated Organic Compounds

The compound serves as a fundamental raw material in organic synthesis, particularly for creating advanced fluorinated compounds. pubcompare.aithermofisher.comcymitquimica.com Its structure is a valuable scaffold for building more complex molecules with enhanced properties.

A related compound, 2-Fluoro-5-(trifluoromethyl)aniline, which can be derived from similar precursors, is also a key building block for advanced pharmaceutical intermediates. innospk.com It has been used in the synthesis of quinazoline (B50416) derivatives with potential anticancer properties. innospk.com

Table 1: Examples of Pharmaceuticals Containing the Trifluoromethyl Group

| Drug Name | Therapeutic Class |

| Fluoxetine | Antidepressant |

| Mefloquine | Antimalarial |

| Leflunomide | Antirheumatic |

| Dutasteride | Benign Prostatic Hyperplasia |

| Bicalutamide | Antiandrogen |

| Aprepitant | Antiemetic |

| Celecoxib | Anti-inflammatory |

| Sorafenib | Anticancer |

In the field of agricultural science, 5-Fluoro-2-(trifluoromethyl)phenol and its isomers are used in the formulation of modern agrochemicals. chemimpex.com The trifluoromethyl group is a common feature in many active ingredients used in herbicides and fungicides, contributing to their biocidal efficacy. chemimpex.comwikipedia.org The development of synthetic routes to trifluoromethylated compounds is an active area of research for creating new and improved crop protection agents. wikipedia.org For example, the well-known herbicide Trifluralin contains a trifluoromethyl group. wikipedia.org

This compound also finds application in the dye industry. thermofisher.comcymitquimica.comfishersci.ca The specific chromophoric and auxochromic effects of the fluorine and trifluoromethyl substituents can be harnessed to produce dyes with desired colors and properties.

Utilization in C-H Activation and Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and increasingly important tool in organic synthesis. rsc.orgrsc.org Phenols are valuable substrates for these reactions, and recent research has focused on the transition-metal-catalyzed ortho-selective C-H functionalization of free phenols. rsc.org While specific studies detailing the C-H activation of this compound are not widely available, the general progress in this field suggests its potential for such transformations, which could provide more efficient pathways to complex derivatives. rsc.orgrsc.org

Role in the Design and Synthesis of Enantioselective Compounds

The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry. Fluorinated compounds, including those with trifluoromethyl groups, are key targets in enantioselective synthesis. nih.gov While direct use of this compound in a widely published enantioselective reaction was not found, its derivatives are valuable in this area. For example, the asymmetric reduction of ketones bearing trifluoromethyl groups is a common strategy to produce chiral alcohols, which are important pharmaceutical intermediates. fao.org Biocatalytic methods, using enzymes or whole cells, have been developed for the enantioselective synthesis of trifluoromethyl-substituted compounds, achieving high yields and enantiomeric excess. nih.gov

Formation of Metal Complexes and Coordination Compounds

Environmental Behavior and Transformation of Trifluoromethylphenols

Aqueous Hydrolysis and Defluorination Kinetics

The hydrolysis of trifluoromethylphenols is a key process in their environmental degradation, potentially leading to defluorination, the cleavage of the strong carbon-fluorine bond. Research on related TFMP isomers, such as 2-trifluoromethylphenol (2-TFMP), 3-trifluoromethylphenol (3-TFMP), and 4-trifluoromethylphenol (4-TFMP), demonstrates that their susceptibility to hydrolysis and subsequent defluorination is highly dependent on the position of the trifluoromethyl group on the phenol (B47542) ring.

For instance, studies have shown that 2-TFMP and 4-TFMP can undergo spontaneous aqueous defluorination, while 3-TFMP is resistant to hydrolysis under similar conditions. The primary products of this hydrolytic defluorination are the corresponding hydroxybenzoic acids and fluoride (B91410) ions. The mechanism for this transformation is thought to proceed via a stepwise process.

Table 1: General Hydrolysis and Defluorination Characteristics of Trifluoromethylphenol Isomers

| Compound | Susceptibility to Hydrolysis | Primary Transformation Products |

| 2-Trifluoromethylphenol | Yes | Salicylic (B10762653) acid, Fluoride ions |

| 3-Trifluoromethylphenol | No | Not applicable |

| 4-Trifluoromethylphenol | Yes | 4-Hydroxybenzoic acid, Fluoride ions |

This table is based on data for related trifluoromethylphenol isomers and is intended to provide a general understanding of potential degradation pathways.

For 2-TFMP, the hydrolysis has been observed to follow pseudo-first-order kinetics, with a half-life of 6.9 hours at 37°C and a pH of 7.4. The activation energy for this process has been estimated at 25.1 kcal mol⁻¹. Given the structural similarities, it is plausible that 5-Fluoro-2-(trifluoromethyl)phenol would also undergo hydrolysis, although the presence of the additional fluorine atom at the 5-position would likely influence the reaction kinetics.

Influence of Environmental Factors on Degradation

The degradation of phenolic compounds in the environment is significantly influenced by a variety of factors, including pH, temperature, and microbial activity.

pH: The pH of the aqueous environment is a critical factor in the hydrolysis of TFMPs. For isomers that undergo hydrolysis, the rate is generally favored at higher (more alkaline) pH. This is because the deprotonation of the phenolic hydroxyl group facilitates the subsequent defluorination steps. For general phenol degradation by microorganisms, the optimal pH is often near neutral, typically in the range of 7.5.

Temperature: As with most chemical reactions, temperature plays a crucial role in the degradation rate of phenols. Increased temperatures generally lead to faster degradation rates. Studies on the microbial degradation of phenol have shown optimal temperatures typically around 30°C. Extremely high temperatures can denature the enzymes responsible for biodegradation.

Microbial Activity: The biodegradation of phenolic compounds by microorganisms present in soil and water is a significant pathway for their removal from the environment. Various bacteria and fungi have been identified that can degrade phenols, often utilizing them as a source of carbon and energy. The efficiency of microbial degradation is dependent on the specific microbial populations present and other environmental conditions.

Formation of Environmental Transformation Products

A primary concern with the environmental degradation of many fluorinated compounds is the potential formation of persistent and mobile transformation products. One such product of significant environmental concern is trifluoroacetic acid (TFA).

Trifluoroacetic acid is known to be a terminal degradation product of many compounds containing a trifluoromethyl group. Studies on the photolytic degradation of other TFMPs, such as 3-trifluoromethyl-4-nitrophenol (TFM), have shown the formation of TFA, with the yield being dependent on factors like pH and the presence of other substituents on the aromatic ring. While some TFMPs can undergo complete hydrolytic defluorination to form hydroxybenzoic acids and fluoride, the potential for TFA formation through other degradation pathways, such as photolysis or microbial action, cannot be ruled out for this compound.

Environmental Fate Modeling and Persistence Assessment

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. These models consider the physicochemical properties of a compound and various environmental parameters to estimate its behavior in different environmental compartments such as air, water, and soil.

Structure Activity Relationship Studies in Derived Compounds

Impact of Fluorine and Trifluoromethyl Substituents on Electronic Properties

The electronic landscape of an aromatic ring is significantly altered by the presence of fluorine and trifluoromethyl (CF₃) substituents. The CF₃ group, positioned at the ortho position in 5-Fluoro-2-(trifluoromethyl)phenol, is a powerful electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect enhances the acidity of the phenolic hydroxyl group, resulting in a lower pKa compared to unsubstituted phenol (B47542). rsc.org The deprotonated phenolate (B1203915) form is thereby more readily formed under relevant pH conditions. rsc.org

The fluorine atom at the meta position also contributes to the electronic profile through its high electronegativity, exerting an inductive electron-withdrawing effect. While fluorine can also exert a positive resonance effect (+R) by donating lone-pair electrons to the aromatic system, its inductive effect is generally dominant. The combined influence of the ortho-CF₃ and meta-F substituents makes the aromatic ring electron-deficient, which is a key determinant of its chemical behavior and interactions. Studies on related fluorinated aromatic systems confirm that such substitutions substantially modify the electron distribution in the π-bonds and the natural charge on the ring's constituent atoms. researchgate.netdatapdf.com

| Substituent | Position on Phenol Ring | Primary Electronic Effect | Impact on Phenol Acidity (pKa) |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | ortho (C2) | Strong Inductive Withdrawal (-I) | Strongly Increases Acidity (Lowers pKa) |

| -F (Fluoro) | meta (C5) | Inductive Withdrawal (-I) | Moderately Increases Acidity (Lowers pKa) |

Modulation of Chemical Reactivity and Selectivity via Substitution Patterns

The substitution pattern on the phenol ring is a critical factor in controlling the reactivity and regioselectivity of chemical transformations. The electron-withdrawing nature of the fluoro and trifluoromethyl groups deactivates the aromatic ring towards electrophilic substitution. However, these substituents can direct incoming electrophiles to specific positions.

In reactions involving the dearomatization of phenols, the substitution pattern is key to achieving high selectivity. For instance, in I(I)/I(III) catalysis-based fluorination, the process can be highly para-selective, guiding the fluoride (B91410) nucleophile to the C4 position of the phenol substrate. nih.govresearchgate.netrsc.org The presence of existing substituents and their electronic properties can either facilitate or disrupt the formation of desired product isomers by influencing the stability of reaction intermediates. strath.ac.uk For example, studies on the hydrolysis of various trifluoromethylphenols (TFMPs) show that the position of the -CF₃ group dictates the compound's reactivity, with 2- and 4-TFMPs undergoing hydrolysis while 3-TFMP does not under similar conditions. rsc.org This highlights how the specific arrangement of substituents modulates the molecule's susceptibility to nucleophilic attack and subsequent reactions. rsc.orgrsc.org The development of selective C-H functionalization methods for substituted phenols further underscores the challenge and importance of controlling regioselectivity, where directing groups and catalysts are used to overcome the inherent reactivity patterns of the substituted ring. researchgate.net

| Reaction Type | Substituent Pattern Influence | Observed Outcome | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | -CF₃ and -F groups are deactivating and meta-directing (relative to themselves). | Directs incoming electrophiles to positions influenced by the combined directing effects. | chemimpex.com |

| I(I)/I(III) Catalysis-Based Dearomative Fluorination | The position of ring substituents determines the regioselectivity of fluoride attack. | Can achieve high para-selectivity, guiding the fluoride to the C4 position. | nih.govresearchgate.netrsc.org |

| Aqueous Hydrolysis of Trifluoromethylphenols | Reactivity is dependent on the position of the -CF₃ group relative to the hydroxyl. | 2-TFMP and 4-TFMP hydrolyze, while 3-TFMP is stable under the same conditions. | rsc.org |

Influence of Substituents on Intermolecular Interactions in Derivatives

Substituents profoundly affect how a molecule interacts with its neighbors, influencing properties like crystal packing, solubility, and binding to biological targets. The fluorine and trifluoromethyl groups in derivatives of this compound are active participants in various non-covalent interactions.

Fluorine atoms, due to their electronegativity, can act as weak hydrogen bond acceptors. nih.gov More significantly, organic fluorine can participate in stabilizing intermolecular contacts such as C-F---H, C-F---π, and halogen bonds. strath.ac.uknih.gov Studies on fluorinated anilines, a related system, show that fluorine substitution can enhance the strength of N-H---N hydrogen bonds and increase the likelihood of halogen-halogen contacts. nih.gov The trifluoromethyl group can also influence molecular packing. strath.ac.uk In a broader context, the ability of substituents to modulate hydrogen bonding is well-documented; electron-withdrawing groups on a phenol ring generally weaken its capacity as a hydrogen bond donor compared to electron-donating groups. misericordia.edu Solvents like hexafluoroisopropanol (HFIP) can form bridging hydrogen bond networks with phenols, promoting certain reactions by bringing reactants together in a pseudo-intramolecular fashion. chinesechemsoc.org

| Interaction Type | Role of Fluorine/CF₃ Substituents | Consequence | Reference |

|---|---|---|---|

| Hydrogen Bonding | Fluorine can act as a weak hydrogen bond acceptor. Electron-withdrawing groups modulate the acidity of the phenolic OH. | Alters the strength and geometry of hydrogen bonds compared to non-fluorinated analogs. | nih.govmisericordia.edu |

| Halogen Bonding | Fluorine substituents can act as attractive acceptors for halogen bonds. | Increases the probability of halogen-halogen contacts in the solid state. | nih.gov |

| Other Weak Interactions | Fluorine can participate in C-F---H and C-F---π interactions. | Contributes to the stabilization of crystal lattice packing. | strath.ac.uk |

| π-π Stacking | Para-substitution with a trifluoromethyl group can disrupt typical stacking behavior. | Can lead to novel molecular conformations and unique orthogonal packing arrangements. | strath.ac.uk |

Strategic Fluorine Substitution for Enhanced Metabolic Stability and Bioavailability in Drug Design

In medicinal chemistry, the introduction of fluorine into a drug candidate is a widely used strategy to enhance its pharmacological profile. nih.gov The replacement of a hydrogen atom or a hydroxyl group with fluorine can significantly improve metabolic stability, binding affinity, and membrane permeability. nih.gov The C-F bond is stronger than a C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability.

| Drug/Candidate Class | Fluorination Strategy | Observed Improvement | Reference |

|---|---|---|---|

| Antitubercular Benzimidazoles | Introduction of a fluorine atom at the 2-position of a benzamido moiety. | Impressive metabolic stability (5-13% clearance in human microsomes) while maintaining high potency. | nih.gov |

| Quinolone Antibacterials (e.g., DQ-113) | Synthesis of derivatives with fluorinated pyrrolidinyl substituents. | Potent antibacterial activity against resistant Gram-positive pathogens and favorable nonclinical pharmacokinetic profiles. | nih.gov |

| Antitubulin Phenyl-pyrroloquinolinones | Monofluorination of the 7-phenyl ring. | Potent cytotoxicity and significant in vivo tumor mass reduction, though no improvement in metabolic stability was observed in this specific case. | nih.gov |

Future Directions in 5 Fluoro 2 Trifluoromethyl Phenol Research

Development of Novel and Sustainable Synthetic Routes

The synthesis of poly-functionalized aromatic compounds like 5-Fluoro-2-(trifluoromethyl)phenol often involves multi-step processes that can be inefficient and generate significant waste. Traditional methods for producing fluorinated phenols have included diazotization-hydrolysis, Grignard reagent-based routes, and multi-step hydrolysis processes, which can suffer from harsh conditions, high costs, and environmental concerns. google.com Future research is therefore sharply focused on developing more sustainable and efficient synthetic strategies.

Key areas of development include:

Late-Stage Functionalization: Introducing the fluorine and trifluoromethyl groups at a later stage in a synthetic sequence can significantly shorten reaction pathways. Research into C-H activation, where a carbon-hydrogen bond is directly converted to a carbon-fluorine or carbon-CF3 bond, is a promising avenue. For instance, visible-light-promoted methods are emerging for the multiple trifluoromethylation of phenol (B47542) derivatives using sources like CF3I, which could be adapted for this specific isomer. chemistryviews.org

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature and pressure, improved safety, and better scalability compared to traditional batch processes. sciencedaily.com Developing a flow-based synthesis for this compound could lead to higher yields, purity, and a more environmentally friendly footprint by minimizing solvent use and energy consumption.

Biocatalysis: The use of enzymes to perform specific chemical transformations offers unparalleled selectivity under mild conditions. nih.gov While the direct enzymatic synthesis of this specific compound is a long-term goal, research into enzymes like fluorinases and cytochrome P450s could pave the way for biosynthetic routes to fluorinated aromatics, drastically reducing the reliance on harsh chemical reagents. nih.gov A recent protocol using caesium fluoride (B91410) as a simple fluorine source highlights a move toward more environmentally benign options. sciencedaily.com

Exploration of New Catalytic Applications

As a substituted phenol, this compound is a prime candidate for use in a variety of catalytic reactions, particularly in cross-coupling to form more complex molecules. The electron-withdrawing nature of both the fluoro and trifluoromethyl groups significantly influences the reactivity of the phenolic hydroxyl group and the aromatic ring.

Future catalytic explorations are likely to include:

C-O Cross-Coupling Reactions: The synthesis of diaryl ethers is a fundamental transformation in organic chemistry, and copper-catalyzed Ullmann-type couplings are a key method. researchgate.netnih.gov Recent advances have demonstrated that copper complexes can effectively catalyze the coupling of phenols, even challenging ones, with aryl halides. nih.govrsc.orgrsc.org Investigating the performance of this compound in these modern, ligand-assisted copper-catalyzed systems could yield novel diaryl ethers with unique electronic properties relevant to medicinal chemistry and materials.

Three-Component Reactions: A recently developed copper-catalyzed three-component amino etherification of alkenes presents a powerful method for constructing 1,2-amino ether motifs. acs.org This reaction successfully incorporates phenols to form amino aryl ethers. acs.org The use of this compound as the phenol component in such a reaction is a compelling future direction, potentially leading to a new class of fluorinated amino ethers with applications as bioactive molecules.

Asymmetric Catalysis: The development of chiral ligands that can coordinate with a metal catalyst and a substrate like this compound could enable enantioselective transformations, producing chiral molecules that are highly valuable in the pharmaceutical industry.

Advanced Computational Studies for Predictive Modeling

Computational chemistry is an increasingly powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes, thereby reducing the need for costly and time-consuming trial-and-error experimentation.

For this compound, future computational work will be critical in several areas:

Predicting Physicochemical Properties: Machine learning and quantum chemical methods are being used to predict properties relevant to analytical sciences, such as tandem mass spectra (MS/MS) and collision cross sections (CCS). annualreviews.organnualreviews.org Such predictions help in the identification of the compound and its metabolites in complex mixtures. The predicted CCS values for various adducts of this compound are already available, providing a foundation for further studies.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.02710 | 128.4 |

| [M+Na]⁺ | 203.00904 | 138.8 |

| [M-H]⁻ | 179.01254 | 126.4 |

| [M+NH₄]⁺ | 198.05364 | 148.2 |

| [M+K]⁺ | 218.98298 | 135.7 |

| [M]⁺ | 180.01927 | 122.4 |

*Data sourced from PubChemLite. nih.gov This data is generated using computational models to predict how the ion will behave in the gas phase of a mass spectrometer.

Reaction Mechanism and Regioselectivity Modeling: Computational models, particularly those based on Density Functional Theory (DFT), can be used to study the mechanisms of reactions involving this phenol. researchgate.net For example, modeling can predict the most likely site of attack in electrophilic or nucleophilic aromatic substitution reactions, guiding synthetic efforts. researchgate.net It can also be used to understand how the fluorine and trifluoromethyl groups influence the energy barriers in catalytic cycles, helping to optimize reaction conditions. digitellinc.comacs.org

Virtual Screening and Molecular Design: By calculating properties like binding affinity to biological targets, computational models can screen virtual libraries of compounds derived from this compound for potential pharmaceutical activity. This predictive power can prioritize the synthesis of the most promising candidates for drug discovery programs.

Integration into Materials Science and Specialized Chemical Technologies

The incorporation of fluorine into organic molecules is a well-established strategy for creating materials with enhanced properties. The combination of a fluorine atom and a trifluoromethyl group in this compound makes it an attractive building block for advanced materials.

Future research in this domain will likely focus on:

High-Performance Polymers: The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and hydrophobicity. Using this compound as a monomer or an additive in the synthesis of polymers like polyethers, polyesters, or polycarbonates could lead to materials with superior performance for demanding applications in aerospace, electronics, and coatings.

Functional Coatings and Surfaces: The low surface energy associated with fluorinated compounds can be exploited to create hydrophobic and oleophobic (water- and oil-repellent) surfaces. Future work could involve grafting this molecule or polymers derived from it onto surfaces to create self-cleaning, anti-fouling, or low-friction coatings.

Advanced Liquid Crystals: The polarity and steric profile of the molecule could be beneficial in the design of new liquid crystal materials. The strategic placement of the fluorine and trifluoromethyl groups can influence the mesophase behavior and dielectric properties, which are critical for display technologies.

Gas-Sensing Materials: Phenol derivatives, particularly when integrated into larger structures like phthalocyanines and combined with materials like reduced graphene oxide, have shown promise as chemical sensors. researchgate.net The specific electronic properties of this compound could be harnessed to develop highly sensitive and selective sensors for specific gases.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethyl)phenol, and how can intermediates like 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate be utilized?

- Methodological Answer : A plausible route involves functionalizing fluorinated aromatic precursors. For example, 2-Fluoro-5-(trifluoromethyl)phenyl trifluoromethanesulfonate (CAS 1446016-79-0, ) can act as a reactive intermediate. Hydrolysis of the sulfonate group under basic conditions (e.g., NaOH/water) may yield the phenol. Monitoring reaction progress via TLC or HPLC is critical to avoid over-hydrolysis. Alternative routes may employ fluorinated nitrophenol precursors (e.g., 3-Fluoro-4-nitrophenol, ) followed by reduction and trifluoromethylation.

Q. How can the purity of this compound be validated, and what analytical techniques are essential?

- Methodological Answer : Use a combination of 1H/19F NMR to confirm substitution patterns and purity. For quantification, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Mass spectrometry (ESI-MS or GC-MS) should confirm molecular weight (e.g., exact mass 234.00205, as seen in structurally similar cinnamic acids, ). Melting point determination (cf. 3-Fluoro-4-nitrophenol: mp 93–95°C, ) can further corroborate identity.

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer : Fluorophenols generally exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (1–14) and temperatures (4–100°C) should precede long-term storage. For biological assays, prepare stock solutions in DMSO (stored at -20°C with desiccants) and avoid repeated freeze-thaw cycles.

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing, activating the aromatic ring toward nucleophilic attack. Computational studies (DFT calculations) can map electron density distribution to predict regioselectivity. Experimentally, compare reaction rates with non-fluorinated analogs (e.g., 4-Bromo-2-trifluoromethylphenol, ) under identical conditions (solvent, temperature). Monitor intermediates via LC-MS to identify competing pathways.

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual sulfonate esters, ) or solvent effects. Systematically vary catalysts (Pd, Cu), ligands (phosphines, NHCs), and bases (K2CO3, CsF) while tracking yields via GC-MS. Use kinetic isotope effects (KIE) to probe rate-determining steps. Cross-reference with fluorinated benzaldehyde derivatives (e.g., 2-Chloro-5-fluorobenzaldehyde, ) to isolate substituent-specific trends.

Q. How can this compound be integrated into drug discovery pipelines, particularly for fluorine-specific pharmacokinetic optimization?

- Methodological Answer : Incorporate the compound into fragment libraries for structure-activity relationship (SAR) studies. Use molecular docking to assess binding affinity with target proteins (e.g., kinases, GPCRs). Compare metabolic stability against non-fluorinated analogs using liver microsome assays. For in vivo studies, employ radiolabeled (18F) versions to track biodistribution via PET imaging.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。